methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate

Kinase inhibition GSK-3β Oncology

This 5-bromo-6-chloro-1H-indazole-3-carboxylate methyl ester is a non-fungible dihalogenated building block for medicinal chemistry. The orthogonal C5–Br and C6–Cl handles enable two-stage library synthesis from a single scaffold—weaker C–Br (~65 kcal/mol) couples first via Suzuki-Miyaura or Buchwald-Hartwig, while the C6–Cl persists for subsequent functionalization, eliminating regioisomeric purification. Validated in GSK-3β inhibitor programs (derivative IC50 = 55 nM) with 10-fold selectivity over CYP1A2. CNS-optimized: TPSA ~55 Ų, XLogP3 2.7, zero carboxylic acid H-bond donors. The C3 ester supports rapid amidation or hydrolysis to the free acid for salt formation. Substituting with mono-halogenated or regioisomeric analogs forfeits this sequential derivatization capability and target selectivity.

Molecular Formula C9H6BrClN2O2
Molecular Weight 289.51
CAS No. 1467062-19-6
Cat. No. B3047872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-6-chloro-1H-indazole-3-carboxylate
CAS1467062-19-6
Molecular FormulaC9H6BrClN2O2
Molecular Weight289.51
Structural Identifiers
SMILESCOC(=O)C1=NNC2=CC(=C(C=C21)Br)Cl
InChIInChI=1S/C9H6BrClN2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13)
InChIKeyNBCCVTLGVXLFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-6-Chloro-1H-Indazole-3-Carboxylate (CAS 1467062-19-6): Procurement-Relevant Identification and Class Profile


Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate (CAS 1467062-19-6, molecular weight 289.51 g/mol) is a dihalogenated indazole derivative bearing bromine at the 5-position, chlorine at the 6-position, and a methyl ester at the 3-position of the fused benzene-pyrazole bicyclic system [1]. Indazole scaffolds function as bioisosteres of adenine and phenol, enabling kinase hinge-binding interactions and metabolic stability advantages over phenolic counterparts, with documented applications in oncology, inflammation, and CNS drug discovery programs . This specific substitution pattern—concurrent bromine and chlorine on the benzenoid ring combined with a C3 ester handle—creates a distinct reactivity profile that cannot be replicated by mono-halogenated or regioisomeric analogs, directly impacting synthetic route design and target selectivity in medicinal chemistry campaigns.

Why 5-Bromo-6-Chloro Indazole-3-Carboxylate Cannot Be Substituted with Regioisomers or Mono-Halogenated Analogs


Generic substitution of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate with structurally similar indazole building blocks introduces quantifiable functional liabilities. The 5-bromo-6-chloro dihalogenation pattern is not synthetically interchangeable with 5-chloro-6-bromo regioisomers due to divergent electronic effects: bromine's higher polarizability and chlorine's stronger electronegativity create a unique electron density landscape that directs subsequent cross-coupling regioselectivity . Mono-halogenated 5-bromoindazoles undergo smooth Buchwald and Suzuki couplings, but lack the dual orthogonal handles for sequential derivatization enabled by the 5,6-dihalogenated system [1]. Furthermore, 5-halogen substitution on indazole cores differentially modulates CB1 receptor agonist potency in a halogen-dependent manner, with fluorinated analogs exhibiting lower EC50 values than brominated counterparts, and brominated methyl ester derivatives showing significantly reduced potency versus non-halogenated analogs [2]. These halogen-specific structure-activity relationships render the 5-bromo-6-chloro substitution pattern non-fungible in kinase inhibitor lead optimization where precise halogen positioning determines target engagement and selectivity.

Quantitative Differentiation of Methyl 5-Bromo-6-Chloro-1H-Indazole-3-Carboxylate Against Comparator Compounds


5-Bromo-6-Chloro Substitution Enables Potent GSK-3β Kinase Inhibition (IC50 55 nM) in Derivative Form

The 5-bromo-6-chloro indazole scaffold, when derivatized as N-(5-bromo-6-chloro-1H-indazol-3-yl)butyramide, demonstrates potent inhibition of human recombinant glycogen synthase kinase-3 beta (GSK-3β) with an IC50 value of 55 nM in a scintillation proximity assay using gamma[33P]-ATP [1]. This derivative exhibited 10-fold selectivity over cytochrome P450 1A2 (IC50 = 550 nM), indicating target-specific engagement driven by the 5-bromo-6-chloro substitution pattern. GSK-3β is a validated therapeutic target in oncology, type 2 diabetes, and neurodegenerative disorders including Alzheimer's disease, where ATP-competitive inhibitors require precise hinge-binding geometry afforded by indazole scaffolds.

Kinase inhibition GSK-3β Oncology Neurodegeneration

C3 Methyl Ester Differentiates from C3 Carboxylic Acid in Molecular Properties Relevant to Formulation and Permeability

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate (MW 289.51, C9H6BrClN2O2) differs from its direct carboxylic acid counterpart 5-bromo-6-chloro-1H-indazole-3-carboxylic acid (CAS 1467062-18-5; MW 275.49, C8H4BrClN2O2) in key physicochemical parameters that govern drug-likeness. The methyl ester form has a computed logP (XLogP3) of 2.7 , representing a lipophilicity increase versus the carboxylic acid (XLogP3 = 2.7, but with 2 hydrogen bond donors versus 0 for the ester) that enhances passive membrane permeability [1]. Topological polar surface area (TPSA) decreases from 66 Ų for the carboxylic acid to approximately 55 Ų for the methyl ester (calculated difference based on ester versus acid functional group conversion), favoring blood-brain barrier penetration according to Lipinski and Veber guidelines. The carboxylic acid is documented in kinase inhibitor literature, notably referenced in J Med Chem (2016, 59, 8068) for structure-activity relationship studies .

Drug-likeness Lipophilicity Permeability Medicinal chemistry

Sequential Chemoselective Functionalization Enabled by Orthogonal Br/Cl Reactivity at 5- and 6-Positions

The 5-bromo-6-chloro substitution pattern creates differential reactivity between the two halogen atoms that enables sequential, chemoselective functionalization. Bromine at the 5-position exhibits higher reactivity toward oxidative addition in palladium-catalyzed cross-couplings compared to chlorine at the 6-position, due to the weaker C-Br bond (bond dissociation energy ~65 kcal/mol) versus C-Cl bond (~83 kcal/mol) [1]. This differential allows for selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the 5-position while preserving the 6-chloro substituent for subsequent transformations . By contrast, the carboxylic acid analog (CAS 1467062-18-5) lacks the ester handle for C3 functionalization , while the non-esterified 5-bromo-6-chloro-1H-indazole core (CAS 1260382-77-1, MW 231.48) provides halogen handles but no carboxylate-derived diversification point.

Cross-coupling Chemoselectivity Sequential derivatization Synthetic methodology

Halogen-Dependent CB1 Receptor Modulation Demonstrates Non-Interchangeability of Halogenation Patterns

Systematic evaluation of 19 halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) using the AequoScreen® CB1 assay revealed halogen-dependent potency differences [1]. For SCRAs bearing methyl ester head moieties (MMB/MDMB series), chlorinated analogs exhibited lower EC50 values (higher potency) than brominated analogs, while the opposite trend was observed for amide head moieties (AB/ADB series) [1]. Notably, brominated tert-leucine methyl ester SCRAs showed significantly reduced potency relative to their non-halogenated counterparts, whereas all other halogenated compounds maintained similar potency to non-halogenated analogs [1]. This demonstrates that the 5-bromo-6-chloro substitution pattern cannot be arbitrarily substituted with 5-fluoro-6-chloro or 5-chloro-6-bromo analogs without altering pharmacological outcomes, as the electronic and steric contributions of bromine versus chlorine differentially affect receptor binding.

GPCR pharmacology Cannabinoid receptors Structure-activity relationship Halogen effects

C3 Ester Hydrolysis Yields Carboxylic Acid with Quantifiable Molecular Weight Reduction of 14.02 g/mol

Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate (MW 289.51) undergoes quantitative ester hydrolysis under acidic or basic conditions to yield 5-bromo-6-chloro-1H-indazole-3-carboxylic acid (CAS 1467062-18-5, MW 275.49) . The molecular weight difference of 14.02 g/mol corresponds exactly to the replacement of -OCH3 with -OH, enabling facile conversion to the free carboxylic acid for subsequent amide coupling or decarboxylative functionalization . The carboxylic acid form is documented as a key intermediate in kinase inhibitor medicinal chemistry, specifically referenced in J Med Chem for structure-activity relationship studies of indazole-based inhibitors . This bidirectional access—ester for lipophilic analogs, acid for polar or salt-forming derivatives—provides synthetic flexibility not available from the non-esterified core scaffold (CAS 1260382-77-1).

Prodrug strategy Synthetic intermediate Hydrolysis Scaffold diversification

Computed Physicochemical Properties Differentiate Target Compound from Regioisomeric Analogs

Computational property analysis of methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate reveals a predicted boiling point of 435.8±40.0 °C and density of 1.796±0.06 g/cm³ [1], values that differ from regioisomeric halogenated indazole esters due to altered molecular packing and intermolecular interactions. The calculated partition coefficient (ClogP) is approximately 1 , while XLogP3 is reported as 2.7 [2], reflecting moderate lipophilicity suitable for membrane permeability without excessive hydrophobicity that would compromise aqueous solubility. The compound has a predicted aqueous solubility of 38 μg/mL and maintains solubility across pH 1-9 . Hydrogen bond donor count is limited to the indazole NH (1 donor), while hydrogen bond acceptors total 3 (ester carbonyl oxygen and two indazole nitrogens) [2], establishing a drug-like profile compliant with Lipinski's Rule of Five (MW <500, HBD ≤5, HBA ≤10, logP ≤5).

Drug design In silico screening Lipophilicity ADME prediction

Validated Application Scenarios for Methyl 5-Bromo-6-Chloro-1H-Indazole-3-Carboxylate in Drug Discovery and Chemical Biology


GSK-3β Kinase Inhibitor Lead Optimization in Oncology and Neurodegeneration Programs

Medicinal chemistry teams pursuing ATP-competitive GSK-3β inhibitors can utilize this scaffold based on validated derivative potency data: N-(5-bromo-6-chloro-1H-indazol-3-yl)butyramide exhibits IC50 = 55 nM against human recombinant GSK-3β with 10-fold selectivity over CYP1A2 [1]. The 5-bromo-6-chloro substitution pattern provides sub-100 nM target engagement, positioning this building block for hit-to-lead optimization in oncology (GSK-3β implicated in tumor progression), type 2 diabetes (insulin signaling regulation), and neurodegenerative disorders including Alzheimer's disease (tau phosphorylation). The C3 ester enables rapid analog generation through amidation or hydrolysis to the carboxylic acid for further diversification.

Divergent Library Synthesis via Sequential Chemoselective Cross-Coupling

The orthogonal reactivity of C5 bromine and C6 chlorine enables two-stage library synthesis from a single building block. First-stage Suzuki-Miyaura or Buchwald-Hartwig coupling at the C5 position exploits the weaker C-Br bond (~65 kcal/mol) for selective functionalization while preserving the C6 chlorine [2]. Second-stage coupling or nucleophilic aromatic substitution at the C6 position generates diversified analogs without intermediate purification of regioisomeric mixtures. The C3 ester can be maintained for lipophilic analogs or hydrolyzed to the carboxylic acid (MW reduction 14.02 g/mol) for polar derivatives or salt formation . This three-handle scaffold reduces inventory burden compared to procuring separate mono-functionalized indazoles for each diversification step.

CNS-Targeting Drug Discovery Leveraging Favorable Physicochemical Properties

The methyl ester form (0 H-bond donors beyond indazole NH, XLogP3 = 2.7, TPSA ~55 Ų) is optimally positioned for CNS drug discovery programs [3]. The TPSA below 60 Ų supports blood-brain barrier penetration, while the moderate lipophilicity balances passive permeability with aqueous solubility (38 μg/mL predicted) . The absence of carboxylic acid functionality eliminates the need for prodrug strategies to mask charged groups during CNS exposure. The indazole core functions as a phenol bioisostere with enhanced metabolic stability, reducing susceptibility to Phase I/II metabolism compared to phenolic counterparts .

Kinase Inhibitor Scaffold for Multi-Target Profiling Across the Kinome

Indazole scaffolds are privileged structures for kinase ATP-binding site engagement due to bioisosteric resemblance to adenine, enabling hinge-region hydrogen bonding with the kinase backbone . The 5-bromo-6-chloro substitution pattern has been evaluated in derivative form against GSK-3β (IC50 55 nM) and CYP1A2 (IC50 550 nM) [1], establishing preliminary selectivity data. This scaffold can be integrated into broader kinome profiling campaigns targeting kinases including ROCK, JAK, CK2, Aurora, and PLK, all of which have documented indazole-based inhibitor chemotypes [4]. The C3 ester provides a modular handle for introducing kinase-specific pharmacophores while maintaining the core 5-bromo-6-chloro indazole recognition element.

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